Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolo[2,1-a]phthalazines. These compounds are characterized by their fused nitrogen-containing ring structures, which confer unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo[2,1-a]phthalazine structure . The reaction conditions often include the use of organic solvents and controlled temperatures to optimize yield and purity .
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and atom economy, are increasingly being applied to improve the efficiency and sustainability of its production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving interactions with enzymes or receptors . Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-a]phthalazine derivatives, such as:
- Dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Diethyl 3-methylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
Uniqueness
What sets dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate apart is its specific benzoyl group and the unique arrangement of its fused rings, which confer distinct chemical and biological properties . These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52414-93-4 |
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Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H16N2O5/c1-28-21(26)16-17(22(27)29-2)19(20(25)13-8-4-3-5-9-13)24-18(16)15-11-7-6-10-14(15)12-23-24/h3-12H,1-2H3 |
InChI Key |
VHFRXOFDQYKSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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